molecular formula C22H24Br2N10O2 B1246461 nagelamide E

nagelamide E

Cat. No.: B1246461
M. Wt: 620.3 g/mol
InChI Key: DMMLTRAQSJWUHT-KSYCPYKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nagelamide E is a dimeric pyrrole-imidazole alkaloid (PIA) isolated from marine sponges of the Agelas genus. Structurally, it belongs to the oroidin-derived alkaloid family, characterized by a bis-pyrrole-imidazole core with halogenated (typically brominated) substituents . This compound was first identified as a C-10 epimer of ageliferin, a related PIA, and shares a cyclobutane-linked dimeric framework . Its biosynthesis is hypothesized to arise from thermal [1,3]-sigmatropic rearrangement of sceptrin, a redox-neutral dimer of oroidin . Notably, this compound and ageliferin co-occur in natural sources at a ratio of ~1:20, reflecting their shared biosynthetic origin .

Properties

Molecular Formula

C22H24Br2N10O2

Molecular Weight

620.3 g/mol

IUPAC Name

N-[[(5S,6R,7S)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9-,12-,17+/m1/s1

InChI Key

DMMLTRAQSJWUHT-KSYCPYKJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Canonical SMILES

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Synonyms

nagelamide E

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Stereochemical Challenges

Nagelamide E’s synthesis highlighted challenges in stereochemical control:

  • C2-Amination : Direct functionalization of imidazole C2 positions required azide intermediates, with subsequent reduction to amines .

  • Discrepancies in NMR Data : Synthetic this compound showed slight deviations in 13C^{13}\text{C} NMR signals compared to natural isolates (e.g., δ~C~ 21.1 vs. 16.6 for CH~2~ groups), suggesting conformational flexibility or isolation artifacts .

Biosynthetic Relationships and Comparative Reactivity

This compound is biosynthetically linked to sceptrin and ageliferin :

  • Thermal Interconversion : Heating sceptrin at 200°C yields this compound (40%) alongside ageliferin, indicating shared radical intermediates .

  • Oxidative Pathways : Enzymatic oxidation of oroidin (a monomeric precursor) in marine sponges may form this compound via radical dimerization, though this remains hypothetical .

Synthetic Advances and Methodologies

Recent methodologies emphasize efficiency and scalability:

ApproachKey FeaturesYieldReference
Radical DimerizationSceptrin-derived radicals, minimal protecting groups40%
Oxaquadricyclane RouteEnantioselective fragmentation, no protecting groups35%
Stille Cross-CouplingBis-imidazolyl core construction, Mitsunobu reaction for pyrrole attachment22%

Functional Group Reactivity

This compound’s reactivity is dominated by its:

  • 2-Aminoimidazole Moieties : Susceptible to alkylation and acylation without protection .

  • Pyrrolecarboxamide Side Chains : Participate in hydrogen bonding, influencing crystallization and bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nagelamide E is part of a structurally diverse family of PIAs. Below is a detailed comparison with key analogs:

Structural Comparison

Compound Core Structure Key Structural Features Biosynthetic Relationship
This compound Cyclobutane-linked dimer C-10 epimer of ageliferin; contains two 2-aminoimidazole units and brominated pyrrole rings Derived from sceptrin via thermal rearrangement
Ageliferin Cyclobutane-linked dimer C-10 stereoisomer of this compound; identical core but differing in stereochemistry Co-synthesized with this compound from sceptrin
Sceptrin Cyclobutane-linked dimer Non-brominated precursor; redox-neutral dimer of oroidin Precursor to this compound and ageliferin via rearrangement
Nagelamide D Linear bis-pyrrole-imidazole Lacks cyclobutane linkage; features a linear C-C bond between imidazole units Synthesized via Stille coupling and Mitsunobu reactions
Nagelamide W 2-Aminoimidazoline core Contains a unique cyanamide bromide intermediate in synthesis Synthesized via 11-step route (6% overall yield)

Spectroscopic and Crystallographic Data

  • This compound vs. Ageliferin : Distinct $^{1}$H and $^{13}$C NMR signals due to C-10 epimerization. For example, the CH$_2$ signals in this compound appear at δ 3.8–4.2 ppm, whereas ageliferin exhibits upfield shifts .
  • Nagelamide D: Synthetic analogs showed $^{1}$H NMR discrepancies (e.g., δ 6.95 ppm for pyrrole protons vs. δ 7.2 ppm in natural samples), suggesting structural misassignment or data inconsistencies .

Key Research Findings and Challenges

Structural Validation : Synthetic nagelamide D and E analogs often exhibit NMR mismatches with natural isolates, highlighting errors in initial structural proposals or natural sample degradation .

Biosynthetic Flexibility : Thermal rearrangement of sceptrin yields both this compound and ageliferin, suggesting sponges may modulate PIA ratios via environmental conditions (e.g., temperature) .

Synthetic Complexity: PIAs require multi-step strategies (e.g., Mitsunobu reactions, Stille couplings) with low yields (<10%), limiting pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nagelamide E
Reactant of Route 2
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